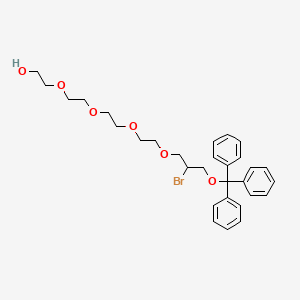
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple phenyl groups, and several ether linkages.
準備方法
The synthesis of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反応の分析
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
科学的研究の応用
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
作用機序
The mechanism of action of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL involves its interaction with molecular targets through its bromine atom and phenyl groups. These interactions can lead to the modulation of biochemical pathways, affecting processes such as enzyme activity and signal transduction. The compound’s ether linkages also play a role in its reactivity and binding affinity .
類似化合物との比較
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can be compared with other similar compounds, such as:
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-thiol: Contains a thiol group, which affects its reactivity and applications.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-ester:
These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in various fields.
特性
CAS番号 |
497056-74-3 |
|---|---|
分子式 |
C30H37BrO6 |
分子量 |
573.5 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-bromo-3-trityloxypropoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H37BrO6/c31-29(24-36-23-22-35-21-20-34-19-18-33-17-16-32)25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,29,32H,16-25H2 |
InChIキー |
QMTRZFHGYUUFRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCOCCOCCOCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


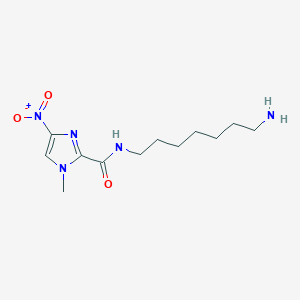
![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
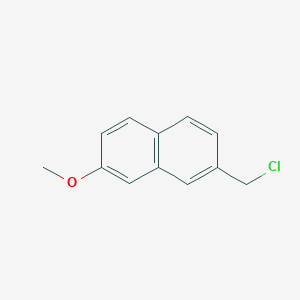
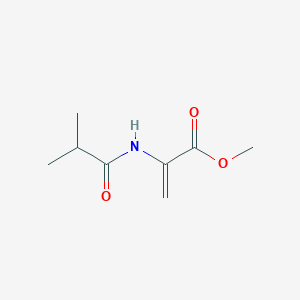
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
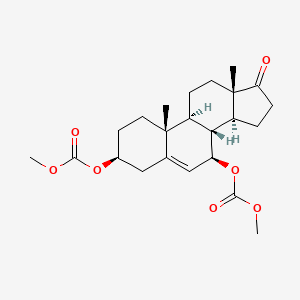
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
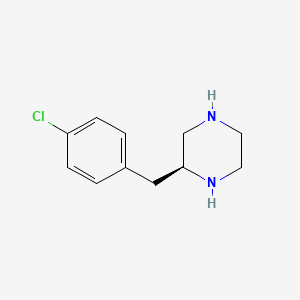
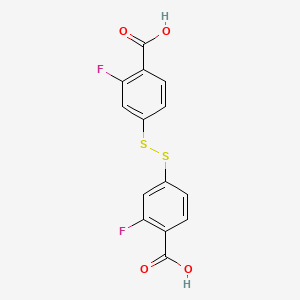
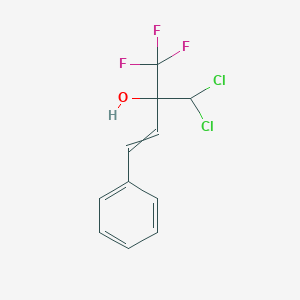
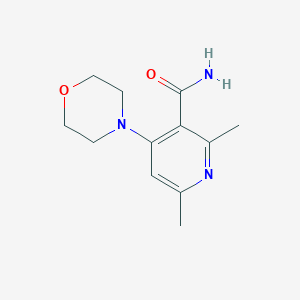

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
